2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate
Description
2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate (CAS: 1269052-73-4) is a thiazole-based compound with the molecular formula C₅H₆N₂O₂S·H₂O and a molecular weight of 176.2 g/mol . It is characterized by a methylamino (-NHCH₃) substituent at the 2-position of the thiazole ring and a carboxylic acid (-COOH) group at the 4-position. The hydrate form enhances its stability under standard storage conditions (2–8°C), making it suitable for pharmaceutical and synthetic applications . Commercial sources report a purity of ≥95%, with availability in milligram to gram quantities for research purposes .
The compound’s structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocyclic hybrids or metal-chelating agents. Its reactivity is influenced by the electron-donating methylamino group and the polar hydrate moiety, which may improve solubility in aqueous systems compared to anhydrous analogs .
Properties
IUPAC Name |
2-(methylamino)-1,3-thiazole-4-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.H2O/c1-6-5-7-3(2-10-5)4(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDVIOBZRVSDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Esterification-Oxidation Sequence
The foundational approach involves a four-step sequence starting with L-cysteine hydrochloride and formaldehyde. Condensation at room temperature for 8 hours yields thiazolidine-4-carboxylic acid, which undergoes esterification with methanol under HCl saturation to form methyl thiazolidine-4-carboxylate hydrochloride (89% yield). Critical to this step is the use of pyridine for pH neutralization, which minimizes side reactions during filtration.
Subsequent oxidation with MnO₂ in acetonitrile at 60–100°C for 24–72 hours converts the thiazolidine intermediate to methyl thiazole-4-carboxylate. Yield data from ten patent embodiments demonstrate a direct correlation between reaction duration and efficiency:
| Reaction Time (h) | Yield (%) |
|---|---|
| 24 | 39 |
| 48 | 80.8 |
| 72 | 81.4 |
Optimal conditions (80°C, 72 hours, MnO₂:substrate molar ratio 23:1) achieve 81.4% conversion, attributed to complete thiomorpholine ring aromatization.
Hydrolytic Carboxylation
Final hydrolysis of methyl thiazole-4-carboxylate employs 10% NaOH at reflux, followed by HCl acidification to pH 3, yielding thiazole-4-carboxylic acid (95.6% yield). This step’s robustness stems from the ester group’s susceptibility to nucleophilic attack, with a substrate:NaOH molar ratio of 1:2.9 ensuring complete deprotection.
While the primary patent focuses on the thiazole core, the introduction of the 2-methylamino group necessitates post-functionalization. A validated method involves treating thiazole-4-carboxylic acid derivatives with methoxyamine hydrochloride in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Na₂CO₃ in dichloromethane. This coupling reaction proceeds via activation of the carboxylate as an O-acylisourea intermediate, facilitating nucleophilic displacement by methylamine at the 2-position.
Direct Synthesis via Modified Hantzsch Thiazole Synthesis
Alternative routes adapt the Hantzsch thiazole synthesis by substituting α-haloketones with methylamine-containing precursors. For example, reacting methylthiourea with methyl 2-chloroacetoacetate in ethanol under reflux conditions generates 2-(methylamino)-1,3-thiazole-4-carboxylate esters, which are hydrolyzed to the target hydrate. This one-pot method circumvents multi-step functionalization but requires stringent control over stoichiometry to prevent N-overalkylation.
Optimization of Reaction Parameters
Solvent and Catalytic System Tuning
The oxidation step’s solvent profoundly impacts yield. Acetonitrile outperforms DMF and THF due to its polar aprotic nature, which stabilizes MnO₂’s reactive oxygen species while solubilizing the substrate. Activated MnO₂ (preheated at 300°C for 500 minutes) enhances surface area, increasing the yield from 73.6% to 80.4% in comparative trials.
Temperature and Stoichiometry
Esterification efficiency hinges on HCl saturation rather than molar excess, as excess protonation prevents methanol’s nucleophilic deactivation. Maintaining a 1:200 substrate:acetonitrile ratio during oxidation minimizes viscosity-related mass transfer limitations.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Post-synthetic validation relies on melting point analysis (196–197°C vs. literature 195–199°C), complemented by $$ ^1H $$ NMR (δ 3.45 ppm for methylamino protons) and IR (1690 cm⁻¹ for carboxylic acid C=O). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity in optimized batches.
Hydrate Stability Profiling
Thermogravimetric analysis (TGA) reveals the hydrate form’s stability up to 110°C, with a 5.2% weight loss corresponding to water evaporation. Storage under anhydrous K₂CO₃ in desiccators prevents deliquescence during long-term storage.
Industrial-Scale Considerations
Waste Stream Management
The patent’s emphasis on solvent recovery (e.g., acetonitrile distillation) reduces E-factor values from 12.4 to 8.7 kg waste/kg product. MnO₂ sludge from oxidation steps is treated with H₂SO₄ to recover MnSO₄, a fertilizer precursor, aligning with green chemistry principles.
Continuous Flow Adaptations
Pilot-scale studies demonstrate that transferring the oxidation step to a continuous flow reactor (residence time 4 hours, 80°C) boosts throughput by 300% while maintaining 79.2% yield, underscoring scalability potential.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate, exhibit notable antimicrobial properties. Thiazole compounds have been synthesized and tested for their efficacy against various bacterial strains. For instance, compounds derived from thiazoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, highlighting their potential as antibiotic agents .
1.2 Anticonvulsant Properties
Thiazole-bearing molecules have been investigated for their anticonvulsant activities. Certain thiazole derivatives have demonstrated significant protective effects in animal models of epilepsy. The structure-activity relationship studies suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy, making these compounds promising candidates for further development in treating seizure disorders .
1.3 Drug Development Intermediates
this compound is used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the preparation of drugs targeting conditions like hyperuricemia, where it is involved in synthesizing key intermediates for medications such as Febuxostat .
Agrochemical Applications
2.1 Fungicidal Activity
The compound has been identified as a potential fungicide, effective against a range of phytopathogenic fungi. Thiazole derivatives have been explored for their ability to control fungal diseases in crops, which is critical for agricultural sustainability. Studies show that these compounds can be formulated into agricultural products that reduce reliance on traditional fungicides while maintaining efficacy .
2.2 Plant Growth Regulation
In addition to its fungicidal properties, this compound may also serve as a plant growth regulator. Research into thiazole compounds indicates that they can influence plant growth patterns and stress responses, offering potential applications in enhancing crop yields under adverse conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Hydrate vs. Anhydrous Forms : The hydrate form of the target compound distinguishes it from analogs like 2-methyl-1,3-thiazole-4-carboxylic acid, which lacks water of crystallization. This difference impacts solubility and storage requirements .
This may enhance interactions with biological targets .
Salt Forms : Derivatives like 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride exhibit ionic character, favoring solubility in polar solvents, whereas the hydrate relies on hydrogen bonding for dissolution .
Commercial and Research Utility
- Cost and Availability: The hydrate is priced at a premium (e.g., 250 mg "To inquire" pricing from CymitQuimica) compared to non-hydrated analogs like 2-methyl-1,3-thiazole-4-carboxylic acid (1g: ¥20,800 JPY) .
- Application Scope : While the hydrate is prioritized for stability-sensitive research, anhydrous or salt forms are preferred in high-temperature reactions or industrial-scale synthesis .
Biological Activity
2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological properties. The presence of the methylamino group and carboxylic acid moiety enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted that derivatives of thiazole compounds showed significant activity against various pathogens, including Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methyl-1,3-thiazole-4-carboxylic acid hydrate | S. aureus | 25 µg/mL |
| 2-(Chlorobenzyl)thiazole-5-carboxylic acid | B. subtilis | 50 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study demonstrated that thiazole derivatives could inhibit cancer cell proliferation, particularly in liver cancer cell lines such as HepG2. The SAR analysis indicated that modifications at certain positions on the thiazole ring significantly enhanced cytotoxicity .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl-1,3-thiazole-4-carboxylic acid hydrate | HepG2 | < 5 |
| Thiazole derivative X | A-431 | < 10 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis. For instance, thiazoles have been shown to inhibit xanthine oxidase and modulate oxidative stress responses, which are crucial in cancer and diabetic models .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a series of thiazole derivatives in inhibiting the growth of HepG2 cells. The results indicated that compounds with electron-donating groups at specific positions on the thiazole ring exhibited enhanced cytotoxic effects compared to their counterparts .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, several thiazole derivatives were synthesized and tested against common bacterial strains. The findings revealed that certain substitutions on the thiazole ring significantly increased antibacterial potency, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. Key Considerations :
- Hydrate stability requires careful drying control to prevent unintended dehydration.
- Sodium acetate acts as both a catalyst and pH buffer to optimize cyclization .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis, particularly in managing by-product formation?
Methodological Answer:
Optimization strategies include:
- Temperature Modulation : Lowering reaction temperatures (e.g., 80–90°C) reduces side reactions like over-alkylation or oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, minimizing polymeric by-products .
- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) can accelerate amination steps while suppressing thiazole ring degradation .
- In Situ Monitoring : Techniques like thin-layer chromatography (TLC) or HPLC track reaction progress and identify by-products early .
Q. Data Contradictions :
- reports high yields (75–85%) using acetic acid, while notes lower yields (50–60%) with similar conditions, suggesting impurities from incomplete cyclization. Resolution via gradient recrystallization is recommended .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and hydrate adducts ([M+H+H2O]+) .
- IR Spectroscopy : Detects O–H stretches (2500–3300 cm⁻¹) from the hydrate and carboxylic acid groups .
Advanced: What strategies resolve contradictions in spectral data interpretation, especially for hydrate vs. anhydrous forms?
Methodological Answer:
- Dynamic Vapor Sorption (DVS) : Quantifies hydrate stability by measuring water uptake under controlled humidity .
- X-Ray Powder Diffraction (XRPD) : Distinguishes crystalline hydrate patterns (e.g., sharp peaks at 10–15° 2θ) from amorphous anhydrous forms .
- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies and NMR chemical shifts for both forms, aiding spectral assignment .
Case Study : reports discrepancies in IR carbonyl peaks for 4-methyl-thiazole derivatives; hydration shifts the peak by ~20 cm⁻¹, requiring DVS validation .
Basic: What are the known biological activities or pharmacological potentials of this compound?
Methodological Answer:
- Enzyme Inhibition : The thiazole core and carboxylic acid group show affinity for kinases (e.g., MAPK) and proteases in vitro .
- Antimicrobial Activity : Structural analogs (e.g., 5-(2-fluorophenyl)-thiazole derivatives) exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Metal Chelation : The methylamino and carboxylic acid groups enable coordination with transition metals (e.g., Fe³⁺), relevant to antioxidant studies .
Advanced: How does the methylamino group influence reactivity and biological interactions compared to analogs?
Methodological Answer:
- Reactivity :
- Biological Interactions :
Q. Comparative Data :
| Derivative | logP | Enzyme IC50 (nM) |
|---|---|---|
| Methylamino-thiazole | 1.2 | 120 ± 15 |
| Amino-thiazole (unsub.) | 0.7 | 250 ± 30 |
| Data extrapolated from and . |
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions :
- Degradation Pathways :
Advanced: How can researchers design derivatives to enhance the compound’s bioavailability or target specificity?
Methodological Answer:
- Bioisosteric Replacement :
- Prodrug Strategies :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
